

4-Ethylphenol-D10 CAS number and molecular weight

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Compound of Interest

Compound Name: 4-Ethylphenol-D10

Cat. No.: B3044157

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An In-depth Technical Guide to 4-Ethylphenol-D10

This technical guide provides comprehensive information on **4-Ethylphenol-D10**, a deuterated stable isotope-labeled internal standard, for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, and a typical experimental workflow for its application in quantitative analysis.

Core Chemical Data

4-Ethylphenol-D10 is the deuterated analog of 4-Ethylphenol. Stable isotope-labeled standards are essential in analytical chemistry, particularly for quantitative mass spectrometry-based methods, as they exhibit similar chemical and physical properties to the unlabeled analyte but have a different mass, allowing for precise quantification.

Below is a summary of the key quantitative data for **4-Ethylphenol-D10**.



Property	Value
CAS Number	352431-18-6[1][2]
Molecular Formula	C ₈ D ₁₀ O[<u>1</u>]
Molecular Weight	132.23 g/mol [2]
Accurate Mass	132.1359 amu[1]
Isotopic Enrichment	≥98 atom % D[2]

For comparison, the properties of the unlabeled 4-Ethylphenol are provided below.

Property	Value
CAS Number	123-07-9[3][4][5]
Molecular Formula	C ₈ H ₁₀ O[4][5]
Molecular Weight	122.17 g/mol [6]

Experimental Protocol: Quantification of 4-Ethylphenol in a Sample Matrix using 4-Ethylphenol-D10 as an Internal Standard

The following protocol describes a general workflow for the quantification of 4-Ethylphenol in a liquid matrix (e.g., wine, plasma, or urine) using gas chromatography-mass spectrometry (GC-MS) with **4-Ethylphenol-D10** as an internal standard. 4-Ethylphenol is a volatile phenolic compound that can be an indicator of microbial metabolism and is associated with off-odors in wine.[7]

- 1. Materials and Reagents
- 4-Ethylphenol (analytical standard)
- 4-Ethylphenol-D10 (internal standard)



- Organic solvent (e.g., dichloromethane, diethyl ether)
- Drying agent (e.g., anhydrous sodium sulfate)
- Sample matrix (e.g., wine, plasma)
- Standard laboratory glassware and equipment
- 2. Preparation of Standard Solutions
- Stock Solutions: Prepare individual stock solutions of 4-Ethylphenol and 4-Ethylphenol-D10
 in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
- Calibration Standards: Prepare a series of calibration standards by spiking a blank matrix with known concentrations of 4-Ethylphenol. Add a constant, known amount of the 4Ethylphenol-D10 internal standard solution to each calibration standard.
- Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.
- 3. Sample Preparation
- Spiking: To a known volume of the sample, add a precise amount of the 4-Ethylphenol-D10 internal standard solution.
- Extraction:
 - Perform a liquid-liquid extraction by adding an immiscible organic solvent to the sample.
 - Vortex or shake the mixture vigorously to ensure efficient extraction of the analyte and internal standard into the organic phase.
 - Centrifuge the mixture to separate the organic and aqueous layers.
- Drying and Concentration:
 - Transfer the organic layer to a clean tube containing a drying agent like anhydrous sodium sulfate to remove any residual water.



- Evaporate the solvent under a gentle stream of nitrogen to concentrate the extract to a desired volume.
- Derivatization (Optional): For GC-MS analysis, derivatization may be necessary to improve
 the volatility and chromatographic properties of the phenol. This can be achieved by reacting
 the extract with a derivatizing agent such as BSTFA (N,OBis(trimethylsilyl)trifluoroacetamide).

4. GC-MS Analysis

- Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.
- Chromatographic Separation:
 - Inject a small volume of the prepared sample extract onto a suitable GC column (e.g., a non-polar or medium-polarity column).
 - Use a temperature program to separate the analytes.
- Mass Spectrometric Detection:
 - Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to monitor specific ions for 4-Ethylphenol and 4-Ethylphenol-D10.
 - The choice of ions will depend on the fragmentation pattern of the underivatized or derivatized compounds.

5. Data Analysis

- Quantification: Calculate the ratio of the peak area of 4-Ethylphenol to the peak area of the
 4-Ethylphenol-D10 internal standard for each sample and calibration standard.
- Calibration Curve: Construct a calibration curve by plotting the peak area ratio against the concentration of 4-Ethylphenol for the calibration standards.
- Concentration Determination: Determine the concentration of 4-Ethylphenol in the samples by interpolating their peak area ratios on the calibration curve.



Workflow Visualization

The following diagram illustrates the general experimental workflow for the quantification of 4-Ethylphenol using an internal standard.



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Caption: Experimental workflow for 4-Ethylphenol quantification.

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